REACTION_CXSMILES
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B(O)(O)[C@H]1N([C:7]([C@@H:9](N)C(C)C)=[O:8])CCC1.CS(O)(=O)=O.[OH:21][CH2:22][C:23]([CH2:25][OH:26])=[O:24].N1C=CC=CC=1.[C:33](OC(=O)C)(=[O:35])[CH3:34]>>[C:33]([O:21][CH2:22][C:23]([CH2:25][O:26][C:7](=[O:8])[CH3:9])=[O:24])(=[O:35])[CH3:34] |f:0.1|
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O
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Name
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|
Quantity
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1 kg
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Type
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reactant
|
Smiles
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OCC(=O)CO
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Name
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|
Quantity
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3.25 L
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Type
|
reactant
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Smiles
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N1=CC=CC=C1
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Name
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suspension
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Quantity
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3.31 L
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Type
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reactant
|
Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 2.5 h at RT before it
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 16 L reactor equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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maintaining the temperature between 15 and 22° C. with a cooling bath
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Type
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ADDITION
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Details
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During the addition the suspension
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Type
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CONCENTRATION
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Details
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was concentrated on a rotatory evaporator at 50-55° C./10 mbar
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Type
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DISSOLUTION
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Details
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The oily residue was dissolved in 10.0 L dichloromethane
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Type
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WASH
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Details
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washed two times with 5.0 L 2N hydrochloric acid
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Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated on a rotatory evaporator at 40° C./10 mbar
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Type
|
CUSTOM
|
Details
|
the oily residue was further dried under these conditions for 1.5 h
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Duration
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1.5 h
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Type
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DISSOLUTION
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Details
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The dark red crude product (2 kg) was dissolved in 5.7 L toluene
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Type
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TEMPERATURE
|
Details
|
the solution was warmed to 30° C
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Type
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ADDITION
|
Details
|
5 L heptane were added during 10 min
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Duration
|
10 min
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Type
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CUSTOM
|
Details
|
the resulting turbid solution was seeded with product crystals, whereas fast crystallization
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Type
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ADDITION
|
Details
|
5 L heptane was added to the suspension
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Type
|
STIRRING
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Details
|
After stirring overnight at RT the suspension
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
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STIRRING
|
Details
|
stirred for 2 h at that temperature
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Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
The crystals then were filtered off
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Type
|
WASH
|
Details
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washed portionwise with totally 7 L of pre-cooled heptane
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Type
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CUSTOM
|
Details
|
The crystals were dried at 30-35° C. at <=10 mbar over the weekend
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Reaction Time |
2.5 h |
Name
|
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Type
|
product
|
Smiles
|
C(C)(=O)OCC(=O)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 kg | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |